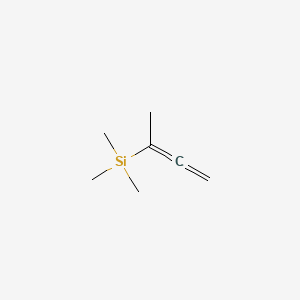

1-Methyl-1-(trimethylsilyl)allene

Vue d'ensemble

Description

1-Methyl-1-(trimethylsilyl)allene is an organic compound characterized by the presence of an allene group (a compound with a carbon-carbon double bond adjacent to another carbon-carbon double bond) and a trimethylsilyl group

Méthodes De Préparation

1-Methyl-1-(trimethylsilyl)allene can be synthesized through several methods. One common synthetic route involves the reaction of 3-trimethylsilyl-2-propyn-1-ol with methylmagnesium chloride in tetrahydrofuran, followed by the addition of methanesulfonyl chloride. The resulting mesylate derivative is then treated with lithium bromide and cuprous bromide in tetrahydrofuran to yield this compound .

Analyse Des Réactions Chimiques

Cycloaddition Reactions

One of the notable reactions involving 1-methyl-1-(trimethylsilyl)allene is its participation in cycloaddition reactions. These reactions are vital for constructing complex cyclic structures often found in natural products and pharmaceuticals.

-

Diels-Alder Reactions : The compound can act as a diene in Diels-Alder reactions, reacting with dienophiles to form cyclohexene derivatives. The selectivity and yield of these reactions can be influenced by the substituents on the allene.

-

Palladium-Catalyzed Reactions : Research indicates that this compound can undergo palladium-catalyzed oxidative cross-coupling with other allenes, yielding complex products with potential applications in organic synthesis .

Rearrangement Reactions

The rearrangement of this compound to form 1,3-dienes is another significant reaction pathway. This transformation is atom-efficient and redox-neutral, providing a straightforward synthetic route to valuable intermediates.

-

Mechanism : The rearrangement typically involves the formation of a carbocation intermediate, which can be stabilized by the presence of electron-donating groups. This stabilization is crucial for achieving high yields in the transformation .

Cross-Coupling Reactions

Cross-coupling reactions involving this compound demonstrate its versatility as a synthetic intermediate.

-

Stille Coupling : The compound can participate in Stille cross-coupling reactions with organostannanes, leading to the formation of disubstituted allenylsilanes. This reaction pathway allows for regioselective synthesis and has been explored for its mechanistic insights .

Comparative Reactivity and Selectivity

The reactivity of this compound can be compared with other similar compounds to highlight its unique properties.

Applications De Recherche Scientifique

1-Methyl-1-(trimethylsilyl)allene has several applications in scientific research:

Organic Synthesis: It serves as a versatile building block for the synthesis of various organic compounds, including heterocycles and complex natural products.

Material Science: The compound’s unique reactivity makes it useful in the development of new materials with specific properties.

Medicinal Chemistry: It is used in the synthesis of potential drug candidates and bioactive molecules.

Mécanisme D'action

The mechanism of action of 1-Methyl-1-(trimethylsilyl)allene primarily involves its reactivity as an allene. The compound can participate in cycloaddition reactions, where the allene group reacts with other unsaturated compounds to form cyclic structures. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations .

Comparaison Avec Des Composés Similaires

1-Methyl-1-(trimethylsilyl)allene can be compared with other similar compounds, such as:

1-Trimethylsilyl-1-butyne: This compound is similar in structure but lacks the allene group, resulting in different reactivity and applications.

Methylene cyclopropane: While this compound shares the cyclopropane ring structure, it does not have the trimethylsilyl group, leading to different chemical behavior.

The uniqueness of this compound lies in its combination of the allene and trimethylsilyl groups, which confer distinct reactivity and versatility in organic synthesis.

Activité Biologique

1-Methyl-1-(trimethylsilyl)allene is a silane-substituted allene compound that has garnered interest in the field of organic chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

This compound has the following chemical formula: C_6H_12Si. The presence of the trimethylsilyl group enhances its stability and reactivity, making it a valuable intermediate in synthetic organic chemistry.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of its role as a precursor for synthesizing bioactive compounds. Its derivatives have shown promise in pharmacological applications, including antimicrobial and anticancer activities.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds derived from this allene have been reported to inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Cell Signaling Modulation : The compound may influence various signaling pathways, contributing to its potential therapeutic effects.

- Reactive Intermediate Formation : The allene structure allows for the formation of reactive intermediates that can interact with biological macromolecules.

Pharmacological Properties

A summary of the pharmacological properties observed in studies involving this compound is presented in Table 1.

| Property | Observation |

|---|---|

| Antimicrobial Activity | Inhibitory effects against various bacterial strains |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

| Anti-inflammatory Effects | Reduction in pro-inflammatory cytokine production |

Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives synthesized from this compound. The results indicated significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Cytotoxicity in Cancer Cells

In another investigation, derivatives of this compound were tested for cytotoxic effects on human cancer cell lines. The results revealed that certain derivatives exhibited IC50 values as low as 20 µM, indicating potent anticancer activity.

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in determining the biological efficacy of compounds derived from this compound. For example:

- Structural Modifications : Alterations to the silyl group or substituents on the allene moiety significantly affect biological activity.

- Molecular Docking Studies : Computational analyses suggest that certain derivatives have a high affinity for targets such as cyclooxygenases (COX), which are implicated in inflammatory processes.

Propriétés

InChI |

InChI=1S/C7H14Si/c1-6-7(2)8(3,4)5/h1H2,2-5H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARFIQOXZWRCGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C=C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70996067 | |

| Record name | (Buta-2,3-dien-2-yl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70996067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74542-82-8 | |

| Record name | Trimethyl(1-methyl-1,2-propadienyl)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074542828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Buta-2,3-dien-2-yl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70996067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trimethylsilyl)-1,2-butadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trimethyl(1-methyl-1,2-propadienyl)silane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7C73V8VZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-Methyl-1-(trimethylsilyl)allene in organic synthesis?

A1: this compound acts as a valuable three-carbon synthon in [3+2] annulation reactions. [] This means it can react with other molecules to form five-membered rings, which are crucial building blocks for many organic compounds. It's particularly useful for synthesizing cyclopentenes, dihydrofurans, pyrrolines, isoxazoles, furans, and azulenes. []

Q2: How is this compound typically synthesized?

A2: The most common method is the Vermeer protocol, which involves treating (trimethylsilyl)propargyl alcohol with methylmagnesium chloride in the presence of Copper(I) Bromide and Lithium Bromide. [, ] This reaction yields this compound along with a small amount of the isomeric 1-trimethylsilyl-1-butyne. []

Q3: Are there alternative synthesis routes for this compound and its analogs?

A3: Yes, 3-Methyl-1-(trimethylsilyl)allene can be synthesized by directly silylating the lithium derivative of 1,2-butadiene with Chlorotrimethylsilane. [] Additionally, altering the Grignard reagent in the Vermeer method allows for the synthesis of allenylsilanes with different substituents at the C-1 position. []

Q4: How does the trimethylsilyl group influence the reactivity of this compound?

A4: The trimethylsilyl group plays a crucial role in directing the regioselectivity of reactions involving this compound. For instance, in rhodium-catalyzed cyclopropanation reactions with aryldiazoacetate esters, the presence of the trimethylsilyl group leads to a significant beta-silicon effect, resulting in higher yields compared to other 1,1-disubstituted allene substrates. []

Q5: The research mentions that this compound can react with transition metal complexes. Could you elaborate on this?

A5: Research shows that this compound can coordinate to transition metals like osmium and ruthenium. [, ] For example, it forms π-allene complexes with osmium, where the allene's double bond coordinates to the metal center. [, ] These complexes can undergo further transformations, showcasing the potential of this compound in organometallic chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.